molecular formula C19H22N2O2S B4186717 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine

1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine

Cat. No.: B4186717
M. Wt: 342.5 g/mol
InChI Key: JBTQUVYGEUGKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine varies depending on its application. In medicine, it has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that initiate programmed cell death. This compound has also been found to inhibit the replication of HIV by blocking the activity of the reverse transcriptase enzyme, which is essential for the virus's replication.
In agriculture, this compound acts by disrupting the insect's nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting nerve impulses. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the replication of HIV by blocking the activity of the reverse transcriptase enzyme.
In insects, this compound acts by disrupting the nervous system and causing paralysis. It has been found to bind to the GABA receptor, leading to hyperexcitation of the nervous system.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine and agriculture. This compound's insecticidal properties make it a promising candidate for developing new insecticides.
However, there are also limitations to using this compound in lab experiments. It can be toxic to cells and organisms at high concentrations, and its mechanism of action is not fully understood. Additionally, this compound's potential applications in medicine and agriculture require further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine. In medicine, further studies are needed to determine its safety and efficacy as an anticancer and antiviral agent. In agriculture, this compound's insecticidal properties could be further explored to develop new and effective insecticides.
Additionally, this compound's mechanism of action could be further investigated to understand how it induces apoptosis in cancer cells and inhibits the replication of viruses. Further research could also explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential applications in medicine and agriculture make it a promising candidate for further research.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer and antiviral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
In agriculture, this compound has been studied for its insecticidal properties. It has been found to be effective against several insect species, including the diamondback moth and the cotton bollworm. This compound acts by disrupting the insect's nervous system, leading to paralysis and death.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-16-9-7-15(8-10-16)20-11-13-21(14-12-20)19(22)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTQUVYGEUGKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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